BenchChemオンラインストアへようこそ!

Lobeline hydrochloride

Nicotinic acetylcholine receptor Subtype selectivity Receptor binding

Procure (-)-Lobeline hydrochloride for its unmatched α4β2 nAChR selectivity (Ki 1.4-4.4 nM; >7,000-fold over α7) and high aqueous solubility (≥37.8 mg/mL). This salt form ensures reproducible in vitro/in vivo pharmacology by eliminating DMSO artifacts and enabling clean α4β2 studies. Its dual VMAT2 inhibition (Ki 470 nM) is essential for addiction models, making it irreplaceable by cytisine or varenicline. Ideal for electrophysiology and behavioral research.

Molecular Formula C22H27NO2.ClH
C22H28ClNO2
Molecular Weight 373.9 g/mol
CAS No. 134-63-4
Cat. No. B1674990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobeline hydrochloride
CAS134-63-4
SynonymsLobeline hydrochloride
Molecular FormulaC22H27NO2.ClH
C22H28ClNO2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1
InChIKeyMKMYPTLXLWOUSO-NFQNBQCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility56.1 [ug/mL] (The mean of the results at pH 7.4)
1 G DISSOLVES IN 40 ML WATER, 12 ML ALC;  VERY SOL IN CHLOROFORM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Lobeline Hydrochloride (CAS 134-63-4): A Brain-Penetrant Nicotinic Receptor Modulator with Defined α4β2 Selectivity


(-)-Lobeline hydrochloride is the hydrochloride salt of the alkaloid lobeline, a small molecule modulator of nicotinic acetylcholine receptors (nAChRs) that exhibits high affinity for the α4β2 subtype (Ki = 1.4–4.4 nM) and markedly lower affinity for the α7 subtype (Ki > 10,000 nM) [1]. Beyond its nicotinic activity, the compound acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2) (Ki = 470 nM) and demonstrates brain-penetrant properties [2]. This specific salt form is distinguished from the free base by its enhanced aqueous solubility and defined protonation state, which are critical considerations for in vitro and in vivo experimental design.

Why (-)-Lobeline Hydrochloride Cannot Be Substituted with Lobeline Free Base or Other nAChR Ligands


Substituting (-)-lobeline hydrochloride with the free base form or other nAChR ligands (e.g., cytisine, varenicline, nicotine) is scientifically unsound due to critical differences in solubility, receptor selectivity, behavioral pharmacology, and off-target engagement. The hydrochloride salt provides a defined protonation state (pKa ~8.6, >90% protonated at physiological pH) and significantly higher aqueous solubility (≥37.8 mg/mL) compared to the poorly soluble free base, directly impacting formulation, bioavailability, and experimental reproducibility [1]. Furthermore, while cytisine and varenicline function as partial agonists at α4β2 nAChRs, (-)-lobeline hydrochloride exhibits a distinct functional profile as a potent antagonist at α3β2/α4β2 subtypes and lacks nicotine-like discriminative stimulus effects, thereby engaging different downstream signaling and behavioral outcomes [2].

Quantitative Differentiation of (-)-Lobeline Hydrochloride from Closest Analogs: A Comparator-Based Evidence Guide


nAChR Subtype Selectivity: High α4β2 Affinity with Pronounced α7 Discrimination

(-)-Lobeline hydrochloride exhibits a stark selectivity profile between α4β2 and α7 nAChR subtypes. Its affinity for the α4β2 subtype (Ki = 1.4–4.4 nM) is >7,000-fold higher than for the α7 subtype (Ki = 6,600 nM) [1][2]. In contrast, the reference compound varenicline displays a more balanced profile with α4β2 Ki = 0.06 nM and α7 Ki = 322 nM (α7/α4β2 ratio ~5,300) [3]. This pronounced α7 discrimination in (-)-lobeline hydrochloride contrasts with the broader subtype engagement of cytisine (α4β2 Ki = 0.2 nM, α7 Ki = 1,500 nM) [4].

Nicotinic acetylcholine receptor Subtype selectivity Receptor binding

VMAT2 Inhibition: A Distinct Polypharmacology Profile Differentiating from Pure nAChR Ligands

(-)-Lobeline hydrochloride inhibits the vesicular monoamine transporter 2 (VMAT2) with a Ki of 470 nM, as measured by inhibition of [3H]dopamine uptake in rat brain synaptic vesicles [1]. This VMAT2 engagement is absent in classic nAChR ligands such as nicotine, cytisine, and varenicline, which lack significant VMAT2 affinity. Furthermore, (-)-lobeline hydrochloride exhibits a 67-fold selectivity for VMAT2 over the dopamine transporter (DAT), whereas its defunctionalized analog lobelane shows a 35-fold VMAT2/DAT selectivity [2].

Vesicular monoamine transporter Dopamine Polypharmacology

Behavioral Pharmacology: Absence of Nicotine-Like Discriminative Stimulus Effects

In a two-bar operant drug discrimination paradigm in rats trained to discriminate nicotine (0.1 mg/kg) from saline, (-)-lobeline hydrochloride failed to produce a nicotine-like discriminative stimulus effect at doses up to 19 μmol/kg, despite doses that markedly reduced overall response rates [1]. In contrast, cytisine produced a partial nicotine-like discriminative effect at 1.9 μmol/kg, and nicotine itself produced full substitution at 0.03–0.1 mg/kg [1]. This functional divergence occurs despite (-)-lobeline hydrochloride achieving brain concentrations higher than nicotine (brain/plasma ratio: lobeline > nicotine > cytisine) [2].

Drug discrimination Behavioral pharmacology Nicotinic agonist

Aqueous Solubility: Hydrochloride Salt Enables Higher Solution Concentrations than Free Base

(-)-Lobeline hydrochloride demonstrates aqueous solubility of ≥37.8 mg/mL (approximately 101 mM) with ultrasonic and gentle warming, compared to reported free base aqueous solubility of approximately 0.25 mg/mL (approximately 0.74 mM) [1]. This >150-fold enhancement in aqueous solubility directly impacts the achievable concentration ranges for in vitro assays, dose formulation for in vivo studies, and the reproducibility of experimental outcomes.

Solubility Formulation In vitro assay

Optimal Research and Procurement Applications for (-)-Lobeline Hydrochloride Based on Quantitative Evidence


Dissecting α4β2-Mediated Signaling in Neuronal Preparations

Researchers requiring selective activation or blockade of α4β2 nAChRs with minimal α7 cross-reactivity should procure (-)-lobeline hydrochloride. Its >7,000-fold α4β2/α7 selectivity ratio (Ki α4β2 = 1.4–4.4 nM vs. α7 = 6,600 nM) enables clean α4β2 pharmacology, avoiding the confounding α7 effects seen with varenicline (α7 Ki = 322 nM) or cytisine (α7 Ki = 1,500 nM). This specificity is critical for electrophysiology, calcium imaging, and synaptic plasticity studies in hippocampal, cortical, and striatal slice preparations where α7 receptors are abundantly expressed [1].

Investigating VMAT2-Dependent Dopamine Dynamics in Substance Use Disorder Models

Investigators studying the intersection of cholinergic and monoaminergic systems in addiction models should select (-)-lobeline hydrochloride for its dual α4β2 nAChR and VMAT2 inhibitory activity. The compound's VMAT2 Ki of 470 nM and 67-fold VMAT2/DAT selectivity enable studies on vesicular dopamine storage and amphetamine-evoked release that cannot be conducted with pure nAChR ligands like nicotine, cytisine, or varenicline. This unique polypharmacology is directly relevant to methamphetamine, cocaine, and nicotine abuse models where presynaptic dopamine regulation is central [2].

Behavioral Pharmacology Studies Requiring Non-Nicotine-Like Interoceptive Cues

Behavioral pharmacologists employing drug discrimination or conditioned place preference paradigms to dissociate nAChR binding from subjective drug effects should use (-)-lobeline hydrochloride. Its failure to produce nicotine-like discriminative stimulus effects (0% substitution up to 19 μmol/kg) despite high brain penetration (brain/plasma ratio > nicotine) makes it an essential negative control for isolating the reinforcing properties of partial agonists like cytisine and varenicline. This application is particularly valuable in smoking cessation research where the abuse liability of candidate therapeutics must be rigorously assessed [3].

High-Concentration In Vitro Assays Requiring Aqueous Formulations

For high-throughput screening or in vitro pharmacology requiring millimolar compound concentrations without organic solvent artifacts, (-)-lobeline hydrochloride is the optimal form. Its aqueous solubility of ≥37.8 mg/mL (approx. 101 mM) permits stock solutions >150-fold more concentrated than the free base (approx. 0.74 mM). This eliminates the need for DMSO at concentrations that may interfere with receptor function, ion channel activity, or cell viability, ensuring greater experimental reproducibility and physiological relevance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobeline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.